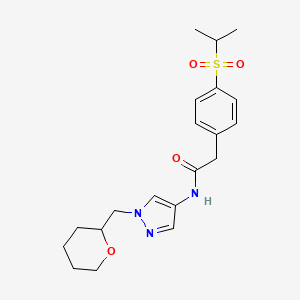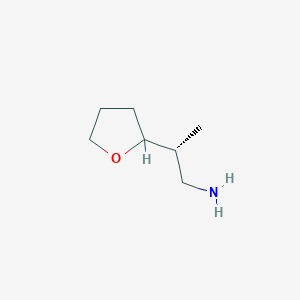
(2R)-2-(Oxolan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxolan-2-yl)propan-1-amine, also known as L-THP or L-tetrahydropalmatine, is a natural alkaloid found in several plant species, including Corydalis yanhusuo, Stephania japonica, and Corydalis ambigua. L-THP has been used in traditional Chinese medicine for its analgesic, sedative, and anxiolytic properties. In recent years, L-THP has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(Oxolan-2-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain, including dopamine, serotonin, and GABA receptors. (2R)-2-(Oxolan-2-yl)propan-1-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have several biochemical and physiological effects, including analgesic, sedative, anxiolytic, anti-inflammatory, antioxidant, and anti-tumor effects. (2R)-2-(Oxolan-2-yl)propan-1-amine has also been shown to modulate several neurotransmitters and receptors in the brain, which may contribute to its effects on mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(Oxolan-2-yl)propan-1-amine in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. (2R)-2-(Oxolan-2-yl)propan-1-amine also has a wide range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation of using (2R)-2-(Oxolan-2-yl)propan-1-amine in lab experiments is its low solubility and bioavailability, which may affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for (2R)-2-(Oxolan-2-yl)propan-1-amine research, including the development of novel synthesis methods to improve its solubility and bioavailability, the investigation of its effects on other neurotransmitters and receptors, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the development of (2R)-2-(Oxolan-2-yl)propan-1-amine-based drug delivery systems may enhance its therapeutic efficacy and reduce its side effects.
Synthesemethoden
(2R)-2-(Oxolan-2-yl)propan-1-amine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method is the extraction from natural sources, which involves the isolation and purification of (2R)-2-(Oxolan-2-yl)propan-1-amine from plant species. Chemical synthesis involves the reaction of precursors to produce (2R)-2-(Oxolan-2-yl)propan-1-amine, while biotransformation involves the use of microorganisms to convert precursors to (2R)-2-(Oxolan-2-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Oxolan-2-yl)propan-1-amine has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-atherosclerotic effects, as well as improve cardiac function in animal models of heart failure. In cancer, (2R)-2-(Oxolan-2-yl)propan-1-amine has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
(2R)-2-(oxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRCENEJTUGCA-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)

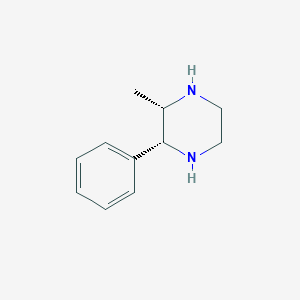

![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2757536.png)
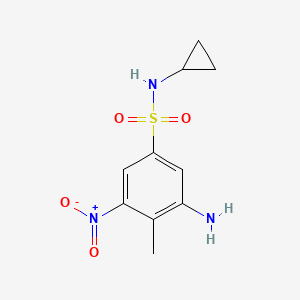
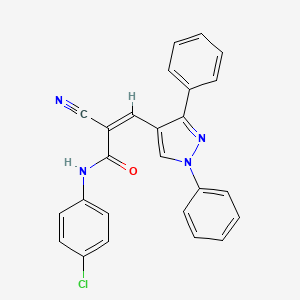

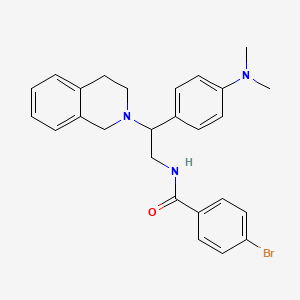
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)
![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
